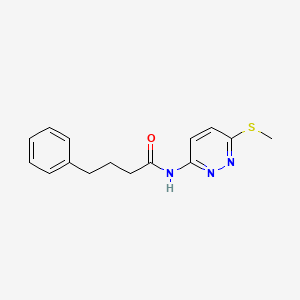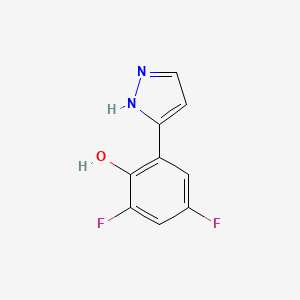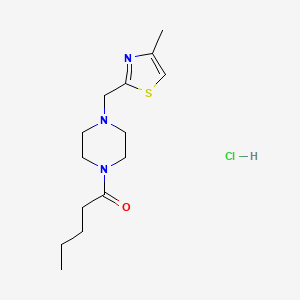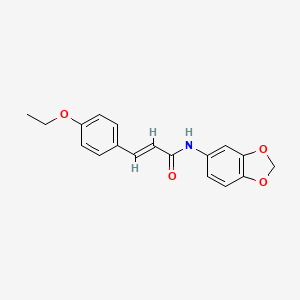
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as CCP or CCP450, and it is a potent inhibitor of the cytochrome P450 enzyme system. The cytochrome P450 enzyme system is responsible for metabolizing many drugs, toxins, and other foreign substances in the body. Therefore, CCP has been studied for its potential to modulate the activity of this enzyme system and improve the efficacy and safety of various drugs.
Scientific Research Applications
Antioxidant and Antiradical Activities
Research on derivatives of 1,2,4-triazole compounds, such as 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, shows potential in antioxidant and antiradical activities. These compounds have been synthesized and characterized, indicating their promise in this area (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antimicrobial Applications
Certain 1,2,4-triazole derivatives, similar in structure to the queried compound, have been found to exhibit antimicrobial properties. For instance, compounds synthesized via an iodine(III)-mediated oxidative approach showed potent antibacterial and antifungal activities (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Anticancer Potential
Studies have also explored the use of triazole derivatives in cancer research. For example, organometallic complexes with triazole-pyridine structures have been assessed for their potential as anticancer agents. These studies contribute to the understanding of how such compounds could be used in cancer therapy (Stepanenko et al., 2011).
Drug Delivery Systems
1,2,4-Triazole derivatives have been investigated for their role in drug delivery systems. For instance, studies involving the encapsulation of lipophilic derivatives in water-soluble cages indicate the utility of these compounds in enhancing drug delivery efficiency (Mattsson et al., 2010).
Synthesis and Structural Studies
The synthesis and structural characterization of triazole derivatives, including those similar to the queried compound, have been extensively researched. This includes studies on the crystal structure and theoretical calculations, providing a deeper understanding of their chemical properties and potential applications (Mu et al., 2015).
Catalytic Applications
Research into the catalytic properties of 1,2,4-triazole derivatives has shown their potential in various chemical reactions. For example, they have been used in asymmetric cyclopropanation reactions, demonstrating their utility in synthetic chemistry (Nishiyama et al., 1995).
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-5-1-3-12(9-14)11-21-17(23)22(15-6-7-15)16(20-21)13-4-2-8-19-10-13/h1-5,8-10,15H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZTHZTZDNZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)

![3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2644267.png)

![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

